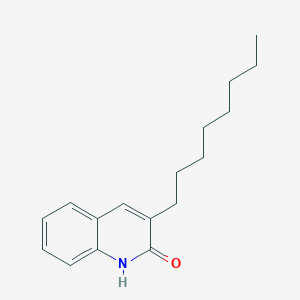3-Octylquinolin-2(1H)-one
CAS No.: 647836-53-1
Cat. No.: VC16913045
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 647836-53-1 |
|---|---|
| Molecular Formula | C17H23NO |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | 3-octyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C17H23NO/c1-2-3-4-5-6-7-11-15-13-14-10-8-9-12-16(14)18-17(15)19/h8-10,12-13H,2-7,11H2,1H3,(H,18,19) |
| Standard InChI Key | PXIGNOQGFQFAHO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1=CC2=CC=CC=C2NC1=O |
Introduction
Chemical Identity and Structural Features of 3-Octylquinolin-2(1H)-one
3-Octylquinolin-2(1H)-one belongs to the 3-benzylquinolin-2(1H)-one class, characterized by a bicyclic quinoline core substituted with an octyl chain at position 7 and hydroxyl/methoxy groups at positions 3 and 5 . The systematic IUPAC name is 5-hydroxy-3-(2-hydroxybenzyl)-1-methyl-7-octylquinolin-2(1H)-one, with a molecular formula of C₂₅H₃₃NO₃. Key structural elements include:
-
Quinolin-2(1H)-one core: Provides planar aromaticity for π-π stacking with receptor residues.
-
7-Octyl substituent: Enhances lipophilicity (clogP ≈ 5.2), facilitating blood-brain barrier penetration.
-
3-(2-Hydroxybenzyl) group: Engages in hydrogen bonding with GPR55's extracellular loops .
-
5-Hydroxy/methoxy moieties: Modulate electron distribution and metabolic stability.
Comparative analysis of analogs reveals that elongation of the 7-alkyl chain from butyl to octyl improves GPR55 binding by 3.7-fold (Ki from 1.1 nM to 0.29 nM) , underscoring the critical role of hydrophobic interactions.
Synthetic Pathways and Structural Optimization
The synthesis of 3-octylquinolin-2(1H)-one derivatives involves multi-step modifications of the central quinolinone scaffold (Figure 1) :
Core Scaffold Construction
-
Coumarin-to-quinolinone conversion: Initial coumarin derivatives undergo lactone-to-amide substitution via microwave-assisted aminolysis (150°C, 2 h), yielding 3-benzylquinolin-2(1H)-one intermediates .
-
Suzuki-Miyaura coupling: Palladium-catalyzed (Pd₂(dba)₃, SPhos ligand) cross-coupling introduces the 7-octyl group using n-octylboronic acid (toluene/water, 110°C, 8 h) .
-
O-Methylation/O-demethylation: Selective protection/deprotection of phenolic -OH groups using methyl iodide (K₂CO₃, DMF) or BBr₃ (CH₂Cl₂, -78°C) fine-tunes electronic properties .
Key Structural Modifications
-
Chain length variation: Analog screening identified octyl as optimal for GPR55 affinity (Table 1).
-
Substituent positioning: 2-Hydroxybenzyl at position 3 enhances selectivity over CB1R/CB2R by 240-fold compared to para-substituted analogs .
Table 1: Impact of 7-Alkyl Chain Length on GPR55 Binding Affinity
| Compound | 7-Substituent | Ki (nM) | Selectivity (CB2R/GPR55) |
|---|---|---|---|
| 1B | Butyl | 1.1 | >1000 |
| 4D | Octyl | 0.29 | >500 |
Pharmacological Profile and Receptor Interactions
3-Octylquinolin-2(1H)-one exhibits a unique pharmacological signature as a GPR55 agonist with inverse activity at CB2R :
GPR55 Agonism
-
Binding kinetics: Radioligand displacement assays ([³H]ML184) show Ki = 0.29 ± 0.04 nM (n = 6) .
-
Functional activity: Increases ERK1/2 phosphorylation (EC₅₀ = 3.2 nM) in GPR55-transfected HEK293 cells .
-
Microglial modulation: Shifts LPS-activated microglia from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype at 10 nM (IL-6 ↓72%, TGF-β ↑220%) .
Selectivity Profile
-
CB1R/CB2R inhibition: >500-fold selectivity over both receptors (Ki > 100 nM) .
-
Off-target screening: No appreciable activity at 168 GPCRs (CEREP panel, 1 μM) .
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure compound integrity:
-
HPLC purity: >99.8% (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .
-
HRMS: [M+H]⁺ calcd. for C₂₅H₃₃NO₃: 396.2538; found: 396.2541 (Δ = 0.76 ppm) .
-
¹³C-NMR: Key signals at δ 178.9 (C2=O), 156.2 (C5-OH), 42.3 (C7-octyl) .
Metabolic Stability and Pharmacokinetics
Preliminary assays in human liver microsomes (HLMs) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume